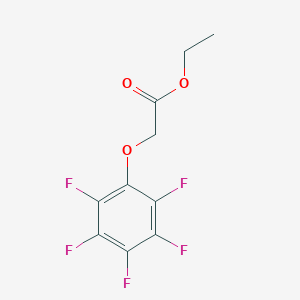

Ethyl (pentafluorophenoxy)acetate

Description

Contextualizing Pentafluorophenyl Esters within Organic Chemistry

Pentafluorophenyl (PFP) esters are a class of active esters derived from pentafluorophenol (B44920). wikipedia.org In organic chemistry, they are primarily utilized as activating groups, particularly in the formation of amide bonds during peptide synthesis. wikipedia.orghighfine.com The general structure of a PFP ester is RC(O)OC₆F₅. wikipedia.org They are known to be effective in producing amide bonds, comparable to other agents like succinimidyl esters. wikipedia.org However, PFP esters exhibit a notable advantage in their reduced susceptibility to spontaneous hydrolysis during conjugation reactions. wikipedia.org

The utility of PFP esters extends to bioconjugation, where they are used to attach fluorophores or haptens to primary amines in biomolecules. wikipedia.org Their solubility in a range of organic solvents further enhances their applicability in various synthetic contexts. organic-chemistry.org

Significance of the Pentafluorophenoxy Moiety in Enhancing Reactivity

The enhanced reactivity of pentafluorophenyl esters is a direct consequence of the highly electron-withdrawing nature of the pentafluorophenoxy moiety. nih.govorganic-chemistry.org The five fluorine atoms on the phenyl ring create a significant inductive effect, making the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack. This increased reactivity is crucial for efficient bond formation, especially in complex syntheses where mild reaction conditions are required. nih.gov

Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other activated esters. For instance, the relative rate of coupling for a pentafluorophenyl ester (OPFP) is significantly higher than that of a pentachlorophenyl ester (OPCP) or a nitrophenyl ester (ONp), with a reported ratio of 111:3.4:1. highfine.com This high coupling rate is advantageous as it can help to minimize or eliminate undesirable side reactions. highfine.com

Current Research Landscape and Emerging Trends for Fluorinated Acetates

The introduction of fluorine into organic molecules is a prominent trend in medicinal chemistry, agrochemicals, and materials science due to the unique properties it imparts. acs.orgresearchgate.netresearchgate.net Fluorinated compounds often exhibit altered lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org

Research into fluorinated acetates and related esters is an active area. For example, studies on fluorine-substituted phenyl acetate (B1210297) derivatives have been conducted to develop new therapeutic agents. wikipedia.orgresearchgate.net In materials science, fluorinated esters are being investigated for the development of advanced polymers and liquid crystals with specific properties. tandfonline.com The synthesis of polymers from pentafluorophenyl ester-functionalized monomers is a key strategy for creating reactive polymers that can be subsequently modified. researchgate.net This approach allows for the preparation of well-defined polymer architectures for applications in bioconjugation and nanotechnology. researchgate.net

Identified Research Gaps and Future Perspectives for Ethyl (pentafluorophenoxy)acetate

Despite the broad interest in pentafluorophenyl esters and fluorinated compounds, specific research focusing solely on this compound is limited. While its synthesis and basic properties can be inferred from the general chemistry of related compounds, detailed experimental studies on its reactivity, spectroscopic characterization, and specific applications are not widely available in peer-reviewed literature.

Identified Research Gaps:

Detailed Reaction Kinetics: Comprehensive kinetic data for the reactions of this compound with various nucleophiles are lacking.

Spectroscopic Database: A publicly accessible, detailed database of its NMR, IR, and mass spectrometry data is not readily available.

Specific Applications: While the potential applications can be extrapolated from the properties of PFP esters, dedicated studies exploring the use of this compound as a building block in the synthesis of specific target molecules (e.g., pharmaceuticals, agrochemicals, or functional materials) are needed.

Polymerization Studies: Investigation into the use of this compound as a monomer or functional initiator in polymerization reactions could unveil new materials with tailored properties.

Future Perspectives:

Future research on this compound could focus on filling these gaps. Detailed mechanistic studies would provide a deeper understanding of its reactivity. The development of novel synthetic methodologies utilizing this compound as a key reagent could lead to the efficient construction of complex molecules. Furthermore, exploring its role in materials science, particularly in the synthesis of functional polymers and surface coatings, represents a promising avenue for future investigation. As the demand for advanced fluorinated materials and synthons grows, a thorough examination of fundamental building blocks like this compound will be crucial.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O3/c1-2-17-4(16)3-18-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZNQDDCDHKEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403849 | |

| Record name | ethyl (pentafluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14742-37-1 | |

| Record name | Ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14742-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl (pentafluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl Pentafluorophenoxy Acetate

Synthetic Pathways to Ethyl (pentafluorophenoxy)acetate and its Analogs

The synthesis of this compound and similar fluorinated acetates can be achieved through several established chemical routes. These methods primarily involve the formation of an ester linkage and the creation of an ether bond to the highly fluorinated aromatic ring.

Esterification Reactions for Analogous Fluorinated Acetates

Esterification is a fundamental reaction in the synthesis of compounds like this compound. The classical Fischer esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach for producing various esters, including ethyl acetate (B1210297). mdpi.comyoutube.com This principle is extended to the synthesis of more complex esters. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate, an analog, is achieved by alkylating 4-nitrophenol (B140041) with ethyl bromoacetate, followed by the reduction of the nitro group. researchgate.netmdpi.com

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the final ester product. youtube.comyoutube.com The reaction is reversible, and to favor the formation of the ester, water is often removed as it is formed. youtube.com

Recent advancements have explored the use of heterogeneous catalysts to improve the efficiency and environmental footprint of esterification reactions. For example, a metal-organic framework, UiO-66-NH2, has been successfully used as a heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids with methanol (B129727). nih.govnih.gov This method significantly reduces reaction times compared to traditional catalysts like the BF3·MeOH complex and demonstrates good catalytic performance for a wide range of fluorinated substrates. nih.govnih.govresearchgate.net

| Catalyst | Reaction Time (hours) | Relative Conversion Yield (%) |

| UiO-66-NH2 | 10 | Up to 169.86 |

| BF3·MeOH complex | > 24 | Baseline |

Nucleophilic Displacement Strategies in Perfluorinated Aromatic Systems

A key step in the synthesis of this compound is the formation of the ether linkage to the pentafluorophenyl ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. mdpi.comnih.gov Due to the high electronegativity of fluorine atoms, perfluorinated aromatic compounds are highly susceptible to nucleophilic attack. mdpi.com The reaction involves a nucleophile attacking the electron-deficient aromatic ring, leading to the displacement of a fluoride (B91410) ion. mdpi.comnih.gov

In the context of this compound synthesis, the nucleophile would be an ethyl acetate derivative with a nucleophilic oxygen, attacking hexafluorobenzene (B1203771) or a similar perfluorinated precursor. The reaction generally proceeds via a two-step mechanism involving the formation of a Meisenheimer intermediate. nih.gov However, in some cases, particularly with certain substituents and reaction conditions, a concerted SNAr mechanism may occur. nih.gov

The regioselectivity of nucleophilic substitution on polyfluoroarenes is a critical aspect. For instance, in pentafluoronitrobenzene, substitution occurs preferentially at the para position. nih.gov The choice of base and solvent can also influence the outcome, with combinations like K₃PO₄ in acetonitrile (B52724) favoring monosubstitution, while K₂CO₃ in dimethylformamide can lead to multiple substitutions. mdpi.com

Exploration of Catalytic Approaches in Synthesis

While many SNAr reactions on highly activated perfluoroarenes can proceed without a catalyst, catalytic methods are being explored to enhance reaction efficiency and expand the scope to less reactive substrates. acs.orgchemscene.com Phase-transfer catalysis, for example, has been employed for the nucleophilic aromatic substitution of hydroxide (B78521) ions on polyfluorobenzene derivatives. acs.org

In the synthesis of analogous compounds, various catalytic systems have been developed. For instance, the synthesis of new ethyl cyanoacetate (B8463686) derivatives has been achieved using ellagic acid-bonded magnetic nanoparticles (nano-Fe₃O₄@EA) as a recyclable catalyst in a base-free Knoevenagel condensation. oiccpress.com For ether formation, palladium-catalyzed cross-coupling reactions represent a powerful method for constructing aryl-oxygen bonds, especially for less activated aryl halides. scilit.com

Advanced Reaction Conditions and Optimization Studies

To improve the synthesis of this compound and its derivatives, researchers have investigated advanced reaction conditions, such as microwave irradiation and the strategic selection of solvent systems.

Microwave-Assisted Synthesis for Related Derivatives

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. tsijournals.comrroij.com This technique has been successfully applied to the synthesis of various fluoroorganic compounds and ethers. tsijournals.comresearchgate.net For example, the synthesis of diaryl ethers has been achieved in high yields within minutes by the direct coupling of phenols with electron-deficient aryl halides under microwave irradiation, often without the need for a catalyst. scilit.comnih.gov

The primary advantages of microwave synthesis include significantly reduced reaction times, cleaner reactions with fewer by-products, and often higher yields compared to conventional heating methods. tsijournals.comrroij.com This technology has been used to synthesize a variety of fluorinated and non-fluorinated di(thiazolyl)benzenes and 2-substituted fluorinated benzimidazoles in high yields. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis rroij.com

| Method | Reaction Time | Conditions |

| Conventional Heating | Hours | Refluxing with organic solvents |

| Microwave Irradiation | 45-100 seconds | Potassium carbonate/potassium hydroxide, tetra-n-butyl ammonium (B1175870) bromide |

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent plays a crucial role in the efficiency and outcome of nucleophilic aromatic substitution reactions. libretexts.orgnih.gov Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (CH₃CN) are commonly used for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. researchgate.netwalisongo.ac.id

In the synthesis of an analog, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, a study comparing different polar aprotic solvents found that DMF gave the highest yield (91%), followed by DMSO (51%) and acetonitrile (47%). walisongo.ac.id The solvent can affect the reaction by stabilizing the transition state and intermediates. researchgate.net For instance, in SNAr reactions, the stability of the zwitterionic intermediate is greatly influenced by the solvent. researchgate.net

The polarity and hydrogen-bonding capability of the solvent are key factors. libretexts.org Polar protic solvents, like water and alcohols, can stabilize both anions and cations through hydrogen bonding. While this can be beneficial in some reactions, it can also stabilize the nucleophile, making it less reactive and potentially slowing down SN2-type reactions. libretexts.org The interplay between the solvent, counter-ion, and nucleophile is complex and can significantly impact the reaction rate and mechanism. researchgate.net

Catalyst Screening and Performance in Synthesis

The synthesis of phenoxyacetates often involves the reaction of a phenol (B47542) with an ethyl haloacetate in the presence of a base. In the case of this compound, this typically involves the reaction of pentafluorophenol (B44920) with ethyl chloroacetate (B1199739) or ethyl bromoacetate. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.

While specific catalyst screening studies for the synthesis of this compound are not extensively documented in publicly available literature, analogous esterification reactions provide insight into effective catalytic systems. For instance, the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) and ethyl chloroacetate has been studied using various polar aprotic solvents in the presence of potassium carbonate (K₂CO₃) as a base. nih.gov The choice of solvent was found to significantly impact the reaction yield, with dimethylformamide (DMF) providing a 91% yield, highlighting the importance of the reaction medium in facilitating the nucleophilic substitution. nih.gov

In a broader context of ester synthesis, various catalysts have been compared. For the synthesis of pentyl acetate, a range of homogeneous and heterogeneous catalysts have been evaluated, including mineral acids and modified clays. researchgate.net Such studies demonstrate that the selection of the catalyst is crucial for optimizing reaction time and temperature. researchgate.net For the acetylation of alcohols using ethyl acetate as the acetyl source, a variety of catalysts have been explored, including inorganic bases like potassium hydroxide (KOH) and metal salts. nih.govresearchgate.net These studies indicate that the catalytic activity is dependent on the nature of the catalyst, with factors such as the cation and the basicity playing a significant role. nih.gov

The following table, while not specific to this compound, illustrates the kind of data generated in catalyst and solvent screening for a similar phenoxyacetate (B1228835) synthesis, emphasizing the impact of these choices on reaction outcomes.

Table 1: Effect of Solvent on the Yield of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate nih.gov

| Solvent | Yield (%) |

| N,N-Dimethylformamide (DMF) | 91 |

| Dimethyl sulfoxide (DMSO) | 51 |

| Acetonitrile (CH₃CN) | 47 |

Reaction Conditions: Eugenol, ethyl chloroacetate, K₂CO₃, room temperature.

Derivatization and Functionalization Studies

The pentafluorophenyl group in this compound is a key functional moiety that allows for a variety of chemical transformations. Its electron-withdrawing nature activates the aromatic ring for nucleophilic substitution and also makes the ester group susceptible to reactions.

Preparation of Substituted Products via Nucleophilic Attack

The highly electron-deficient nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr), typically at the para-position to the ether linkage. This reactivity allows for the introduction of various functional groups onto the aromatic ring.

A range of nucleophiles, including amines, alcohols, and thiols, can displace the para-fluorine atom of the pentafluorophenyl group in related systems. google.com This substitution provides a versatile method for the synthesis of new derivatives. For example, the reaction of a pentafluorophenyl-substituted polymer with a phenol derivative in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures resulted in the substitution of the para-fluorine. researchgate.net

While specific examples detailing the nucleophilic substitution on this compound itself are limited in readily available literature, the general reactivity of the pentafluorophenyl group suggests that it can undergo similar transformations. The following table illustrates the types of nucleophilic substitution reactions that are expected.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Pentafluorophenyl Ethers

| Nucleophile | Product Type | Reagents and Conditions |

| Primary/Secondary Amine | para-Amino substituted phenoxyacetate | K₂CO₃, DMF, heat |

| Alcohol/Phenol | para-Alkoxy/Phenoxy substituted phenoxyacetate | K₂CO₃, DMF, heat |

| Thiol | para-Thio substituted phenoxyacetate | Base, solvent |

Acylation Reactions Involving the Pentafluorophenoxy Group

Pentafluorophenyl esters are recognized as effective acylating agents, comparable in reactivity to commonly used N-hydroxysuccinimide (NHS) esters. rsc.org A significant advantage of pentafluorophenyl esters is their reduced susceptibility to hydrolysis, which can be beneficial in aqueous reaction media. rsc.org

This compound can, therefore, be employed to acylate a variety of nucleophiles, such as amines and alcohols, leading to the formation of amides and esters, respectively. The reaction proceeds via the nucleophilic attack on the carbonyl carbon of the ester, with the pentafluorophenoxide anion acting as a good leaving group.

The acetylation of amines using ethyl acetate as the acyl source has been demonstrated using various catalysts, including acetic acid and tin compounds. nih.govresearchgate.net These reactions typically require elevated temperatures to proceed efficiently. nih.gov The use of a more activated ester, such as this compound, would likely allow for milder reaction conditions. The following table provides examples of the types of acylation reactions possible.

Table 3: Acylation of Nucleophiles using Ethyl Acetate as an Acetyl Source

| Nucleophile | Catalyst | Product | Yield (%) |

| Benzylamine | Acetic Acid (10 mol%) | N-Benzylacetamide | >99 |

| Aniline | Acetic Acid (10 mol%) | Acetanilide | 93 |

| Phenethylamine | {[Me₂(MeCOO)Sn]₂O}₂ | N-Phenethylacetamide | >98 |

Note: These examples use ethyl acetate as the acylating agent. The use of the more reactive this compound would be expected to provide similar or improved results under potentially milder conditions.

Formation of Key Intermediates in Synthetic Sequences

The chemical versatility of this compound makes it a valuable intermediate in multi-step synthetic sequences. It can serve as a building block for the construction of more complex molecules with applications in medicinal chemistry and materials science.

For instance, a related compound, ethyl-2-(4-aminophenoxy)acetate, which can be synthesized from a nitrophenoxyacetate precursor, serves as a key synthon for the development of dual glucokinase and PPARγ activators, which are of interest in the treatment of diabetes. epo.org This highlights how the phenoxyacetate scaffold can be a crucial component of pharmacologically active molecules. epo.org

The ability to introduce functionality through nucleophilic substitution on the pentafluorophenyl ring, as well as the reactivity of the ester group, allows for the sequential addition of different molecular fragments. This makes this compound a useful platform for creating diverse chemical libraries for drug discovery and other applications. The incorporation of the pentafluorophenyl group can also impart desirable properties to the final products, such as altered lipophilicity and metabolic stability.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For Ethyl (pentafluorophenoxy)acetate, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and acetate (B1210297) methylene (B1212753) protons. Based on the structure, two primary sets of signals would be anticipated.

The ethyl group protons would present as a quartet and a triplet. The methylene protons (-OCH₂CH₃) adjacent to the oxygen atom would appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-OCH₂CH₃) would, in turn, appear as a triplet, coupling with the adjacent methylene protons.

The methylene protons of the acetate group (-OCH₂COO-) are in a different chemical environment and would likely appear as a singlet, as there are no adjacent protons to cause splitting. The chemical shift of this singlet would be influenced by the neighboring pentafluorophenoxy group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -OCH₂CH₃ | ~ 4.2 | Quartet | 2H |

| -OCH₂CH₃ | ~ 1.3 | Triplet | 3H |

| -OCH₂ COO- | ~ 4.8 | Singlet | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and are subject to solvent effects and the specific electronic environment of the molecule.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The ethyl group would show two signals: one for the methylene carbon (-OCH₂CH₃) and one for the methyl carbon (-OCH₂CH₃). The acetate group would contribute two signals: one for the methylene carbon (-OCH₂COO-) and one for the carbonyl carbon (-COO-). The pentafluorophenyl ring would exhibit multiple signals corresponding to the five fluorine-substituted carbon atoms. The carbon atoms directly bonded to fluorine will show characteristic splitting patterns due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -OC H₂CH₃ | ~ 61 |

| -OCH₂C H₃ | ~ 14 |

| -OC H₂COO- | ~ 65 |

| -C OO- | ~ 168 |

| C (Pentafluorophenyl ring) | 135 - 150 (multiple signals with C-F coupling) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and are subject to solvent effects and the specific electronic environment of the molecule.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would confirm the connection between the quartet at ~4.2 ppm and the carbon signal at ~61 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC would be crucial in connecting the different fragments of the molecule. For example, correlations would be expected between the acetate methylene protons and the carbonyl carbon, as well as the carbons of the pentafluorophenyl ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands.

A strong absorption band is expected for the carbonyl (C=O) stretching of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be prominent, likely appearing as two distinct bands in the 1000-1300 cm⁻¹ region. The C-F stretching vibrations of the pentafluorophenyl ring would give rise to strong absorptions in the 1100-1400 cm⁻¹ range. The C-H stretching vibrations of the ethyl and methylene groups would be observed around 2850-3000 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (ester) | 1735 - 1750 | Strong |

| C-O (ester) | 1000 - 1300 | Strong |

| C-F | 1100 - 1400 | Strong |

| C-O-C (ether) | 1050 - 1150 | Medium |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While C=O stretching vibrations are also observable in Raman spectra, they are typically weaker than in FTIR. Conversely, the symmetric vibrations of the pentafluorophenyl ring are expected to be strong in the Raman spectrum. The C-C and C-H vibrations of the ethyl group would also be active. The combination of FTIR and Raman data would allow for a more complete vibrational assignment and a deeper understanding of the molecular structure. A notable advantage of Raman spectroscopy is that water is a weak scatterer, which can be beneficial if the sample is analyzed in an aqueous environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No published mass spectra, either from Gas Chromatography-Mass Spectrometry or High-Resolution Mass Spectrometry, could be located for this compound. Therefore, its specific molecular weight confirmation and fragmentation patterns under electron ionization or other methods are not documented in available literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

There are no specific GC-MS chromatograms or mass fragmentation patterns available for this compound in the searched scientific literature. While GC-MS is a standard technique for separating and identifying volatile compounds, and many studies use ethyl acetate as a solvent or analyze ethyl acetate extracts of other materials jocpr.comresearchgate.netphcogres.comjmaterenvironsci.com, no study provides data for the title compound.

High-Resolution Mass Spectrometry (HRMS)

No High-Resolution Mass Spectrometry data for this compound is available in the public domain. HRMS would be critical for determining the compound's exact mass and elemental composition, but such an analysis has not been published.

Electronic Spectroscopy and Other Characterization Methods

Information regarding the electronic transitions, crystalline structure, and thermal stability of this compound is also unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No UV-Vis absorption spectrum for this compound has been published. The pentafluorophenyl chromophore would be expected to produce characteristic absorption bands, but the specific wavelengths (λmax) and molar absorptivities have not been reported. Searches yielded data for other compounds measured in ethyl acetate researchgate.netresearchgate.net, or for ethyl acetate itself sielc.com, which are not relevant to the analyte's specific properties.

Advanced Thermal Analysis Techniques (e.g., TGA)

No Thermogravimetric Analysis (TGA) data for this compound could be found. TGA is used to determine the thermal stability and decomposition profile of a compound. Without this analysis, the decomposition temperature and thermal behavior of this compound are unknown.

Surface Characterization Techniques (e.g., XPS)researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique indispensable for probing the elemental composition and chemical states of the top few nanometers of a material. This capability is paramount when studying surfaces functionalized with specific chemical compounds, such as this compound. By analyzing the kinetic energies of photoelectrons emitted upon X-ray irradiation, XPS provides a detailed fingerprint of the surface chemistry, confirming the presence, integrity, and orientation of the immobilized molecules.

When a surface is modified with this compound, XPS is employed to verify the successful attachment and to ascertain the chemical structure of the adlayer. A survey scan would first confirm the presence of carbon (C), oxygen (O), and fluorine (F), the constituent elements of the molecule. High-resolution spectra of the C 1s, O 1s, and F 1s regions would then provide detailed information about the bonding environments.

The high-resolution C 1s spectrum is particularly informative and would be expected to be resolved into several distinct peaks, each corresponding to a unique chemical environment within the this compound molecule. The carbon atoms in the ethyl group (C-C and C-H bonds) would appear at the lower end of the binding energy scale. The carbon singly bonded to an oxygen atom in the ester group (C-O) and the carbonyl carbon (C=O) would be shifted to higher binding energies due to the electron-withdrawing effect of the oxygen atoms. The carbons of the pentafluorophenyl ring would exhibit the most significant shifts to higher binding energies. The carbon atom attached to the ester oxygen (C-OAr) would appear at a distinct energy, while the five carbons directly bonded to highly electronegative fluorine atoms (C-F) would be found at the highest binding energies within the C 1s spectrum.

The O 1s spectrum would be expected to show two distinct peaks corresponding to the two different oxygen environments in the ester functionality: the carbonyl oxygen (C=O) and the ether-linked oxygen (O-C-C). Similarly, a single, intense F 1s peak would be a definitive indicator of the pentafluorophenoxy group's presence. The position of this peak is characteristic of covalent C-F bonds in a perfluoroaromatic system.

The following interactive data table summarizes the expected binding energies for the core-level spectra of this compound, based on data from analogous compounds and established chemical shift principles.

Table 1: Indicative XPS Binding Energies for this compound.

| Element | Orbital | Chemical Environment | Approximate Binding Energy (eV) |

| Carbon | C 1s | C H₃-CH₂- | ~285.0 |

| Carbon | C 1s | CH₃-C H₂-O- | ~286.5 |

| Carbon | C 1s | -O-C =O | ~289.0 |

| Carbon | C 1s | C -OAr (Aromatic) | ~287.0 |

| Carbon | C 1s | C -F (Aromatic) | ~291.5 |

| Oxygen | O 1s | C=O | ~532.0 |

| Oxygen | O 1s | C-O -C | ~533.5 |

| Fluorine | F 1s | F -C (Aromatic) | ~688.5 |

Note: These are approximate values and can vary slightly depending on the substrate, surface coverage, and instrument calibration.

The relative atomic concentrations of carbon, oxygen, and fluorine, calculated from the integrated peak areas and corrected for their respective sensitivity factors, can be used to confirm the stoichiometry of the immobilized this compound. Any deviation from the expected atomic ratios might indicate incomplete surface coverage, molecular fragmentation during immobilization, or the presence of contaminants. Thus, XPS provides a comprehensive and quantitative understanding of surfaces functionalized with this compound.

Reaction Mechanism Elucidation and Kinetic Studies

Investigations into Nucleophilic Attack Mechanisms

The unique electronic properties of the pentafluorophenyl group play a crucial role in the reactivity of the ester's carbonyl group.

The pentafluorophenyl (PFP) group is a powerful electron-withdrawing moiety. This is due to the high electronegativity of the five fluorine atoms attached to the phenyl ring. This strong inductive effect (-I) withdraws electron density from the phenoxy oxygen and, consequently, from the adjacent carbonyl carbon of the ester. This withdrawal of electron density significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it highly electrophilic and thus more susceptible to attack by nucleophiles. nih.gov

The PFP group also functions as an excellent leaving group because the pentafluorophenoxide anion (C₆F₅O⁻) is stabilized by the electron-withdrawing fluorine atoms, which can delocalize the negative charge. nih.gov Pentafluorophenyl esters are therefore classified as "active esters," which are significantly more reactive towards nucleophiles than their non-fluorinated counterparts, such as phenyl acetate (B1210297). rsc.orgresearchgate.net Their reactivity is often compared to that of highly reactive acyl chlorides. researchgate.net This enhanced reactivity allows nucleophilic acyl substitution reactions to proceed under mild conditions, which is particularly advantageous in sensitive applications like peptide synthesis. nih.gov

Kinetic studies on pentafluorophenyl esters confirm their high reactivity towards nucleophiles. While specific kinetic data for Ethyl (pentafluorophenoxy)acetate is not extensively documented in readily available literature, studies on analogous compounds, such as Boc-alanine-pentafluorophenyl ester (Boc-Ala-OPfp), provide valuable insights.

A study investigating the reaction of various fluorinated phenyl esters of Boc-alanine with nucleophiles like leucine (B10760876) amide (LeuNH₂) and valine methyl ester (ValOCH₃) found that the reactions did not follow a simple second-order kinetic model. nih.gov Instead, the reaction rate (V) was described by the expression:

V = k * [N]⁰.⁵ * [AE]¹.¹⁵

where:

k is the apparent rate constant

[N] is the concentration of the nucleophile (e.g., LeuNH₂)

[AE] is the concentration of the active ester (e.g., Boc-Ala-OPfp)

This complex rate equation suggests a multi-step, possibly chain-like, reaction mechanism. nih.gov The study also established an order of reactivity for different active esters, demonstrating that the pentafluorophenyl ester is highly reactive. nih.gov The apparent rate constants for the reaction of Boc-Ala-OPfp with different nucleophiles are presented below.

| Active Ester | Nucleophile | Apparent Rate Constant (k) | Reactivity Order |

|---|---|---|---|

| Boc-Ala-OPfp | Valine methyl ester | - | LeuNH₂ > ValOCH₃ |

| Boc-Ala-OPfp | Leucine amide | Higher than with ValOCH₃ |

This table illustrates the relative reactivity of a representative pentafluorophenyl ester with different nucleophiles. The exact value for the rate constant 'k' depends on specific reaction conditions.

Hydrolysis Reaction Pathways and Kinetics

The rate of ester hydrolysis is highly dependent on the concentration of hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions. A typical pH-rate profile for ester hydrolysis shows distinct regions where different catalytic pathways dominate. rsc.org

Specific Acid Catalysis (pH < 4): In strongly acidic conditions, the reaction is catalyzed by H₃O⁺ ions. The mechanism involves the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon, facilitating the attack by a water molecule. This pathway is generally reversible. libretexts.orgchemguide.co.uk

Neutral Hydrolysis (pH 4-6): In the near-neutral pH range, the uncatalyzed reaction with water becomes significant. For active esters like this compound, this spontaneous hydrolysis is a key consideration for their stability. wikipedia.org However, this reaction is typically much slower than the acid- or base-catalyzed pathways.

Specific Base Catalysis (pH > 6): In neutral to alkaline conditions, hydrolysis is predominantly catalyzed by the hydroxide ion (OH⁻), a much stronger nucleophile than water. The OH⁻ ion directly attacks the electrophilic carbonyl carbon. This process, known as saponification, is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and shows no tendency to react with the alcohol. libretexts.orgchemguide.co.uk The rate of this reaction increases linearly with the hydroxide ion concentration. nih.gov

The relationship between the observed rate constant (k_obs) and pH can be expressed as:

k_obs = k_H * [H⁺] + k_N + k_OH * [OH⁻]

where k_H, k_N, and k_OH are the rate constants for the acid-catalyzed, neutral, and base-catalyzed reactions, respectively.

The rate of hydrolysis, like most chemical reactions, is influenced by temperature. This relationship is quantified by the Arrhenius equation: wikipedia.org

k = A * e^(-Ea / RT)

where:

k is the rate constant

A is the pre-exponential factor (frequency factor)

Ea is the activation energy

R is the ideal gas constant

T is the absolute temperature in Kelvin

To determine the activation energy (Ea) for the hydrolysis of this compound, kinetic experiments would be performed at various temperatures. By plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T), a linear relationship is obtained (an Arrhenius plot). wikipedia.orgyoutube.com The slope of this line is equal to -Ea/R, from which the activation energy can be calculated.

| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |

|---|---|---|---|

| 298 | 0.003356 | 1.5 x 10⁻⁵ | -11.10 |

| 308 | 0.003247 | 3.1 x 10⁻⁵ | -10.38 |

| 318 | 0.003145 | 6.2 x 10⁻⁵ | -9.69 |

| 328 | 0.003049 | 1.2 x 10⁻⁴ | -9.03 |

This table provides a hypothetical dataset for constructing an Arrhenius plot. The slope of the resulting plot of ln(k) vs. 1/T would be used to calculate the activation energy (Ea).

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the path of atoms throughout a reaction. Using deuterium (B1214612) oxide (D₂O) in place of water can reveal the role of proton transfer steps in the hydrolysis of this compound. organic-chemistry.org

When hydrolysis is carried out in D₂O, two key pieces of information can be obtained:

Kinetic Isotope Effect (KIE): By comparing the rate of hydrolysis in H₂O to the rate in D₂O (k_H₂O / k_D₂O), a KIE can be measured. A significant KIE (typically > 1) indicates that the cleavage of a bond to a hydrogen/deuterium atom is part of the rate-determining step. This can help distinguish between mechanisms where proton transfer is kinetically important and those where it is not.

Product Labeling: Analysis of the products (pentafluorophenol and acetic acid) using techniques like mass spectrometry or NMR spectroscopy can determine the location and extent of deuterium incorporation. nih.gov

Studies on PFP esters have utilized D₂O to investigate H/D exchange at the α-carbon, demonstrating the increased acidity of these protons due to the activating nature of the PFP group. researchgate.netnottingham.edu.cn In hydrolysis, the pattern of deuterium incorporation in the products can help confirm the reaction pathway.

The expected outcomes of a D₂O isotopic labeling study for different hydrolysis mechanisms are summarized below.

| Hydrolysis Mechanism | Expected Kinetic Isotope Effect (KIE) | Expected Deuterium Labeling in Products |

|---|---|---|

| Specific Acid Catalysis | Inverse KIE (k_H₂O / k_D₂O < 1) may be observed due to pre-equilibrium protonation. | Deuterium incorporated into the hydroxyl group of pentafluorophenol (B44920) and the carboxylic acid group of acetic acid. |

| Neutral Hydrolysis | A primary KIE may be observed if proton transfer is part of the rate-determining step. | Deuterium incorporated into the hydroxyl group of pentafluorophenol and the carboxylic acid group of acetic acid. |

| Specific Base Catalysis | Minimal KIE expected as the attacking nucleophile is OD⁻, and C-O bond formation is typically rate-limiting, not proton transfer. | Deuterium incorporated into the hydroxyl group of pentafluorophenol. The carboxylate product would be solvated by D₂O. |

This table outlines the theoretical results from a D₂O isotopic labeling study, which can be used to differentiate between the dominant hydrolysis mechanisms under various pH conditions.

Catalytic Reaction Mechanisms

The catalytic reactions involving this compound are governed by the fundamental principles of organic chemistry, with the highly electronegative pentafluorophenoxy group significantly influencing the electron density and reactivity of the ester moiety.

Mechanism of Acid-Catalyzed Esterification

The synthesis of this compound from (pentafluorophenoxy)acetic acid and ethanol (B145695) under acidic conditions follows the general mechanism of a Fischer-Speier esterification. masterorganicchemistry.comlibretexts.org This reversible reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄). wpmucdn.comchemguide.co.uk The mechanism proceeds through a series of protonation and deprotonation steps, involving a key tetrahedral intermediate. masterorganicchemistry.com

The established steps for this acid-catalyzed esterification are as follows:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of (pentafluorophenoxy)acetic acid by the acid catalyst. chemguide.co.ukmasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. The electron-withdrawing nature of the pentafluorophenoxy group further enhances the partial positive charge on the carbonyl carbon.

Nucleophilic Attack by Ethanol : The alcohol (ethanol), acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org This results in the formation of a protonated tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the original carboxylic acid's hydroxyl groups. masterorganicchemistry.com This transfer converts a hydroxyl group into a much better leaving group: water.

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. libretexts.org

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

Proposed Pathways for Catalytic Hydrogenation

Specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the available literature. However, pathways can be proposed based on the well-understood hydrogenation of similar esters, such as ethyl acetate, and the known reactivity of fluorinated aromatic systems. The reaction is expected to proceed via hydrogenolysis of the ester group to produce two alcohol products: ethanol and 2-(pentafluorophenoxy)ethanol.

A plausible pathway, analogous to the hydrogenation of ethyl acetate over copper-based catalysts, likely involves the following steps: wipo.int

Adsorption : The this compound molecule adsorbs onto the surface of the catalyst.

Hydrogenolysis to Intermediate Aldehyde and Alcohol : The ester is cleaved by hydrogen. This can occur in two steps, initially forming an intermediate acetaldehyde (B116499) and pentafluorophenol, or an intermediate (pentafluorophenoxy)acetaldehyde and ethanol.

Hydrogenation of Intermediates : The intermediate aldehydes are subsequently hydrogenated to their corresponding alcohols.

An alternative pathway involves the formation of a hemiacetal intermediate followed by its hydrogenolysis. The pentafluorophenyl group is generally stable under conditions used for ester hydrogenation (e.g., copper chromite catalysts). However, under more forcing conditions or with more active catalysts like palladium or platinum, hydrogenolysis of the C-F bonds on the aromatic ring could potentially occur, although this would require significantly higher temperatures and pressures. A different approach involves the use of sodium borohydride (B1222165) in THF, which can reduce pentafluorophenol esters to their corresponding primary alcohols under mild conditions. highfine.com

Mechanisms of Catalytic Oxidation and Intermediate Formation

While specific literature on the catalytic oxidation of this compound is scarce, the mechanism can be inferred from studies on ethyl acetate oxidation over metal catalysts. mdpi.comresearchgate.net The reaction is a complex process involving multiple steps and the formation of several intermediates. The pentafluorophenoxy group is highly resistant to oxidation, so the reaction is expected to initiate at the ethyl ester portion of the molecule.

The proposed mechanism for catalytic oxidation proceeds as follows:

Adsorption : this compound adsorbs onto the catalyst surface.

Initial Bond Cleavage : The initial step involves the cleavage of the C-O or C-C bonds of the ethyl group. mdpi.com This leads to the formation of primary intermediates.

Intermediate Formation : Based on analogies with ethyl acetate oxidation, the primary intermediates are likely to be (pentafluorophenoxy)acetic acid and acetaldehyde, or pentafluorophenol and acetic acid. mdpi.comresearchgate.net Ethanol may also form as an intermediate which is then rapidly oxidized to acetaldehyde. mdpi.com

Further Oxidation : These intermediates undergo further oxidation. Acetaldehyde can be oxidized to acetic acid, which can then be further oxidized. mdpi.com The rate-determining step in similar systems has been identified as the oxidation of acetate species. mdpi.com

Final Products : Complete oxidation of the organic molecule results in the formation of carbon dioxide (CO₂) and water (H₂O), along with hydrogen fluoride (B91410) (HF) if C-F bond cleavage occurs at high temperatures.

Studies on bimetallic catalysts like Au-Pd/TiO₂ for ethyl acetate oxidation have shown that the choice of catalyst can influence the reaction pathway and reduce the formation of toxic by-products like acetaldehyde by promoting its conversion to acetic acid. mdpi.com

Influence of Reaction Conditions on Pathway Divergence

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for elucidating reaction mechanisms. While direct spectroscopic observation of intermediates for reactions of this compound is not widely reported, their identity can be inferred from established mechanisms of analogous reactions.

Acid-Catalyzed Esterification : The key intermediate is the tetrahedral intermediate formed after the nucleophilic attack of ethanol on the protonated carbonyl carbon of (pentafluorophenoxy)acetic acid. masterorganicchemistry.com This intermediate is transient and readily eliminates water to form the ester.

Catalytic Oxidation : In situ FTIR studies of ethyl acetate oxidation on catalyst surfaces have identified key intermediates. Adsorbed ethanol, acetaldehyde, and acetate species are commonly observed. mdpi.comresearchgate.net For this compound, the analogous intermediates would be adsorbed (pentafluorophenoxy)ethanol, (pentafluorophenoxy)acetaldehyde, and pentafluorophenoxyacetate species on the catalyst surface before their complete oxidation to CO₂ and H₂O.

Electrochemical Synthesis : In a related context, the electrochemical synthesis of pentafluorophenyl (PFP) esters from carboxylic acids and pentafluorophenol has been shown to proceed through a unique SₙAr/SₙAc cascade. rsc.org This highlights the potential for complex intermediate pathways involving the pentafluorophenyl ring itself under specific reaction conditions.

The characterization of these intermediates often relies on spectroscopic techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy during the reaction, as well as trapping experiments followed by analysis using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and behavior. These methods allow for the detailed investigation of ethyl (pentafluorophenoxy)acetate at the electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine optimized molecular geometries and relative stabilities. For esters like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.comnih.gov The optimization process seeks the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule. mdpi.com

Table 1: Representative Geometric Parameters from DFT Calculations for an Ethyl Acetate (B1210297) Derivative (Note: Data shown is for a related structure, ethyl-2-(4-aminophenoxy)acetate, as a representative example of DFT calculations on similar esters.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.21 | |

| C-O | 1.36 | |

| O-C(ethyl) | 1.45 | |

| O=C-O | 125.8 | |

| C-O-C(ethyl) | 116.5 |

This table is generated based on typical values found in computational studies of similar esters. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.compku.edu.cn Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.compku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the electron-withdrawing nature of the pentafluorophenoxy group is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted ethyl acetate. This would influence its reactivity, particularly towards nucleophiles. Computational studies on related aromatic esters have used Time-Dependent DFT (TD-DFT) to calculate electronic transitions, assigning them to specific excitations like HOMO→LUMO. mdpi.comresearchgate.net Such analyses are crucial for understanding the electronic behavior and predicting the selectivity of chemical reactions. wikipedia.orgnumberanalytics.com

Table 2: Representative FMO Energies from DFT Calculations (Note: Values are illustrative for a substituted ethyl acetate derivative.)

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.2 | Nucleophilicity / Electron Donation |

| LUMO | -1.5 | Electrophilicity / Electron Acceptance |

| HOMO-LUMO Gap | 4.7 | Chemical Reactivity / Stability |

This table is based on data from computational studies on related ester compounds. mdpi.comnih.gov

The flexibility of the ester group in this compound allows for the existence of multiple conformations, which can significantly impact its reactivity. researchgate.net Conformational analysis involves mapping the molecule's energy as a function of its dihedral angles to identify stable conformers (energy minima) and the energy barriers between them. researchgate.net The resulting map is known as the Potential Energy Surface (PES). researchgate.netresearchgate.net

For a simple ester like ethyl acetate, the potential energy surface is often scanned by varying the key dihedral angles around the ester linkage. researchgate.net These calculations, typically performed using DFT, reveal the most stable conformations and the energy required for interconversion. researchgate.net Studies on the neutral hydrolysis of ethyl acetate have demonstrated that different conformers can lead to a significant range of activation energies, highlighting the importance of considering conformational effects in reaction kinetics. researchgate.net The presence of bulky and electron-withdrawing substituents, as in this compound, would likely create a more complex PES with distinct energy minima influencing its interactions.

Molecular Modeling of Reaction Pathways and Dynamics

Molecular modeling extends beyond static structures to simulate the course of chemical reactions and the behavior of molecules in a dynamic environment.

Understanding a chemical reaction requires identifying the pathway from reactants to products, including any transient intermediates and, crucially, the transition state (TS). mit.edu The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate. researchgate.netdntb.gov.ua Computational chemistry provides tools to locate and characterize these fleeting structures, which are often impossible to observe experimentally. mit.edu

For ester reactions, such as the hydrolysis of ethyl acetate, computational models have been used to investigate the reaction mechanism, for example, whether it proceeds in a single step or involves a tetrahedral intermediate. researchgate.netdntb.gov.ua These studies calculate the energy of the transition state relative to the reactants to determine the activation energy. researchgate.net It has been shown that the specific conformation of the reactant can influence the transition state energy and, therefore, the reaction rate. researchgate.netresearchgate.net For complex reactions with multiple possible pathways, such as competing E2 and SN2 reactions, large datasets of transition state geometries can be computationally generated and analyzed. researchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes like solvation and intermolecular interactions. uq.edu.au These simulations can reveal how solvent molecules arrange around a solute like this compound and how this "solvation shell" influences its conformational preferences and reactivity.

In addition to MD, Hirshfeld surface analysis is a powerful computational tool derived from crystallographic data to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net This analysis partitions the crystal space among molecules and maps various close contacts. For related ester compounds, Hirshfeld analysis has shown that interactions such as H···H, O···H, and C···H contacts are the most significant contributors to crystal packing. mdpi.comnih.gov Weak intermolecular forces like hydrogen bonds and van der Waals interactions are often dominant in the crystal packing of such molecules. nih.gov These computational methods provide invaluable insight into the non-covalent interactions that govern the molecule's behavior in a condensed phase.

Table 3: Representative Contributions to the Hirshfeld Surface for an Ethyl Acetate Derivative (Note: Data is for a related crystalline ester to illustrate the output of such analysis.)

| Interaction Type | Contribution (%) |

| H···H | 53.9 |

| H···O/O···H | 28.5 |

| H···C/C···H | 11.8 |

This table is based on data from a Hirshfeld surface analysis of a related ester derivative. nih.gov

Cheminformatics and Structure-Activity Relationship (SAR) Modeling

Cheminformatics and SAR modeling are used to correlate the chemical structure of a compound with its physical, chemical, or biological activity. These computational approaches are vital in fields like drug discovery and materials science for designing new molecules with desired properties.

Computational Approaches to Structure-Reactivity Correlations

Computational chemistry provides a framework for understanding the reactivity of a molecule based on its electronic structure. Methods like DFT can be used to calculate various molecular descriptors that are then used to build Quantitative Structure-Activity Relationship (QSAR) models. pku.edu.cn These descriptors can include electronic properties (such as HOMO and LUMO energies, ionization potential, and electron affinity), steric properties, and hydrophobic properties. nih.govpku.edu.cn

For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

While no specific 3D-QSAR models for this compound were found in the reviewed literature, the principles of such studies on related classes of compounds, like other ester derivatives, demonstrate the methodology. pku.edu.cn Such a study on this compound would involve calculating a range of molecular descriptors and correlating them with an experimentally determined activity, such as reaction rates or binding affinities.

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is most commonly used in drug design to predict the binding of a small molecule ligand to the active site of a target protein. nih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy. nih.gov

Successful docking can provide insights into the binding mode, affinity, and specificity of a ligand, which is crucial for designing more potent and selective inhibitors or activators. researchgate.net

A review of the scientific literature did not yield any studies specifically reporting on the molecular docking simulations of this compound with any biological targets. Such a study would require the identification of a potential protein target and then using computational software to predict the binding interactions. The results would typically be presented with binding affinity scores (e.g., in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the binding site. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Ethyl (pentafluorophenoxy)acetate as a Specialty Reagent

The distinct electronic properties of this compound confer upon it a special status as a reagent in several classes of chemical transformations. Its utility is most pronounced in reactions where the formation of an activated acyl intermediate is beneficial.

Application as an Efficient Leaving Group in Acylations

The pentafluorophenoxy moiety is an exceptionally good leaving group, a property that makes this compound and its analogs highly effective acylating agents. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring stabilizes the resulting pentafluorophenoxide anion, facilitating the nucleophilic attack at the carbonyl carbon. nih.gov

Kinetic studies have demonstrated the superior reactivity of pentafluorophenyl (PFP) esters in comparison to other activated esters. For instance, the relative rate of coupling for PFP esters is significantly higher than that of pentachlorophenyl (PCP) esters and p-nitrophenyl (Np) esters, with a reported rate ratio of 111:3.4:1, respectively. highfine.com This enhanced reactivity allows for acylations to proceed under mild conditions, often at room temperature, and with high efficiency. The general utility of PFP esters in generating amides and other esters from a wide range of nucleophiles underscores their importance in synthetic organic chemistry. nih.gov

Utility in Peptide Synthesis

One of the most significant applications of pentafluorophenyl esters, and by extension, the principle behind the utility of this compound analogs, is in the field of peptide synthesis. nih.govhighfine.comwikipedia.org In this context, amino acids are activated as their pentafluorophenyl esters to facilitate the formation of peptide bonds. This method is advantageous for several reasons:

High Reactivity: The activated esters react readily with the amino group of another amino acid, leading to rapid peptide bond formation. nih.gov

Reduced Side Reactions: The high coupling rates help to minimize or eliminate undesirable side reactions, leading to purer peptide products. highfine.com

Solid-Phase Compatibility: Pentafluorophenyl esters of Fmoc-protected amino acids are well-suited for solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein chemistry. nih.gov

Stability: PFP esters exhibit greater resistance to spontaneous hydrolysis compared to other active esters, which is a crucial advantage during conjugation reactions in aqueous environments. wikipedia.org

The use of pre-formed pentafluorophenyl esters of amino acids provides a reliable and efficient method for the construction of complex peptide chains. nih.gov

| Feature | Advantage in Peptide Synthesis |

| High Reactivity | Rapid and efficient peptide bond formation. |

| Good Leaving Group | Facilitates nucleophilic attack on the carbonyl carbon. |

| Reduced Side Reactions | Leads to higher purity of the final peptide. |

| Stability to Hydrolysis | More stable than many other active esters, allowing for more flexible reaction conditions. |

Precursor for Carbon-Carbon Double Bond Construction

While direct applications of this compound as a precursor for carbon-carbon double bond construction are not extensively documented, the high reactivity of the pentafluorophenyl ester group makes it a plausible candidate for such transformations under specific reaction conditions. For instance, pentafluorophenyl esters have been identified as highly reactive O-ketyl precursors. organic-chemistry.org The generation of such radical intermediates opens up possibilities for their participation in reactions that can ultimately lead to the formation of new carbon-carbon bonds.

Furthermore, derivatives of pentafluorophenol (B44920) are known to be utilized in the formation of carbon-carbon bonds, suggesting that with the appropriate synthetic strategy, this compound could serve as a valuable building block. highfine.com

Role in Complex Organic Synthesis Strategies

The influence of the pentafluorophenoxy group extends beyond simple acylation reactions, playing a role in more complex and stereochemically demanding synthetic strategies.

Stereoselective Transformations Mediated by Analogous Compounds

The presence of the pentafluorophenoxy group can influence the stereochemical outcome of a reaction. A notable example is the enhancement of stereoselectivity in reactions involving chiral acetals. The addition of pentafluorophenol to organometallic reagents, such as trimethylaluminum (B3029685) and triethylaluminum, has been shown to form a complex that exhibits improved reactivity and, crucially, higher selectivity in its reactions with chiral acetals. highfine.com This indicates that the pentafluorophenoxy moiety can act as a powerful auxiliary group for controlling stereochemistry.

Cycloaddition Reactions involving related Fluorinated Esters

Fluorinated esters, particularly those that can act as dienophiles, are valuable participants in cycloaddition reactions. For example, fluorinated acrylates, which are structurally related to derivatives of this compound, have been shown to undergo [3+2] cycloaddition reactions. nih.gov The electron-withdrawing nature of the fluorinated substituent can significantly influence the reactivity and regioselectivity of the cycloaddition.

Pentafluorophenyl acrylate, a closely related compound, is used as a monomer in polymerization reactions, which proceed via the reaction of its carbon-carbon double bond. wikipedia.org This reactivity suggests that it, and by extension other unsaturated esters bearing the pentafluorophenoxy group, could readily participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems.

Potential in Materials Science and Polymer Chemistry

The presence of the pentafluorophenoxy group imparts unique characteristics to polymers, influencing their thermal and responsive behaviors.

Fluoropolymers are known for their exceptional properties, and the incorporation of fluorinated monomers like those derived from this compound is an active area of research. While direct studies on the use of this compound in fluoropolymer synthesis are not extensively documented in the provided results, the synthesis of polymers with pentafluorophenyl esters has been explored. researchgate.net These polymers can be synthesized via RAFT polymerization and can be functionalized to create telechelic polymers with active esters at both ends. researchgate.net This suggests a potential pathway for creating novel fluorinated polymers.

Thermoresponsive polymers exhibit a phase transition in response to temperature changes. The incorporation of fluorinated components can significantly influence this behavior. For instance, the synthesis of thermoresponsive poly(2-(N-alkylacrylamide) ethyl acetate)s has been demonstrated, where the cloud point temperature is dependent on the N-alkyl groups. mdpi.comresearchgate.net Copolymers of linear glycerol (B35011) and ethyl glycidyl (B131873) ether also show thermoresponsive behavior, with the cloud point temperature being tunable based on the copolymer composition. nih.gov The presence of the fluorinated group in this compound could be leveraged to fine-tune the thermoresponsive properties of polymers for applications in areas like drug delivery and smart materials.

No Scientific Data Available for this compound's Biological Activity

Despite a comprehensive search of available scientific literature and databases, no specific information could be found regarding the biological and pharmacological properties of the chemical compound this compound. Extensive queries aimed at uncovering research on its potential antimicrobial, antifungal, and anticancer activities have yielded no relevant studies.

The investigation included searches for the compound's Chemical Abstracts Service (CAS) number, which is 14742-37-1, to ensure precise and targeted results. Further inquiries into the biological activities of closely related pentafluorophenoxy derivatives and fluorinated phenoxyacetates also failed to provide any specific data that could be attributed to this compound.

As a result, it is not possible to generate the requested article with scientifically accurate and detailed content for the specified outline. The absence of research in the public domain on the following topics prevents the creation of the requested content:

Biological Activity and Pharmacological Relevance

Applications in Medicinal Chemistry and Bioconjugation

While the field of medicinal chemistry actively explores fluorinated compounds for various therapeutic applications due to their potential to enhance metabolic stability and biological activity, it appears that Ethyl (pentafluorophenoxy)acetate has not been a subject of such published research.

Therefore, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research would be needed to be conducted on this specific compound to determine if it possesses any of the biological activities of interest.

Synthesis of Potential Drug Candidates and Target Interaction Studies

This compound and its derivatives serve as valuable synthons in the creation of potential drug candidates. The PFP ester is a highly reactive functional group used to form stable amide bonds with primary amines, a common linkage in many pharmaceutical compounds. wikipedia.org While direct use of this compound in synthesizing a specific marketed drug is not prominently documented, its role as an acylating agent is a fundamental strategy in drug discovery.

For instance, related, non-fluorinated structures like ethyl-2-(4-aminophenoxy)acetate are used as key building blocks for novel dual hypoglycemic agents that act as Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activators. This underscores the utility of the phenoxyacetate (B1228835) scaffold in constructing molecules that interact with specific biological targets. The pentafluorinated variant offers enhanced reactivity for such coupling reactions.

The pentafluorophenyl group itself can influence target interactions. The fluorine atoms can engage in hydrogen bonds, halogen bonds, and other non-covalent interactions within a biological target's binding site, potentially altering the affinity and selectivity of the final drug candidate.

Utilization in Bioconjugation Techniques to Attach Biomolecules

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule like a protein or peptide. thermofisher.com This technique is crucial for creating tools for diagnostics, therapeutics, and basic research. PFP esters, such as the reactive moiety in this compound, are highly effective reagents for bioconjugation, specifically for labeling primary amines found on the N-terminus of proteins and the side chains of lysine (B10760008) residues. wikipedia.orgthermofisher.com

PFP esters are often preferred over other activated esters, such as N-hydroxysuccinimide (NHS) esters, for several reasons. They exhibit greater resistance to spontaneous hydrolysis in aqueous environments, which leads to more efficient and reliable conjugation reactions. wikipedia.orgresearchgate.net Although they are more hydrophobic, their stability allows for better control over the labeling process. researchgate.netechemi.com This enhanced stability and reactivity make PFP esters valuable for attaching various tags—like fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG)—to proteins and antibodies. thieme-connect.combroadpharm.com For example, using a PFP ester has been shown to dramatically increase the light-chain specificity of labeling in monoclonal antibodies compared to NHS esters, resulting in improved properties of the final antibody-fluorophore conjugate. nih.gov

In a research context, a molecule of interest could be functionalized with the pentafluorophenoxy acetate (B1210297) group, turning it into an activated reagent ready to be conjugated to a target biomolecule. This strategy has been employed to create site-specific DNA-antibody bioconjugates using a benzoylacrylic acid pentafluorophenyl ester reagent, demonstrating the versatility of the PFP group in creating complex biological probes. nih.gov

Table 1: Comparison of Activated Esters in Bioconjugation

| Feature | NHS Esters | PFP Esters |

|---|---|---|

| Reactivity | High | High |

| Hydrolytic Stability | Low (short half-life in aqueous buffer) | High (less susceptible to hydrolysis) |

| Optimal pH | ~7.0 - 8.0 | Slightly higher than NHS esters |

| Byproduct | N-hydroxysuccinimide (NHS) | Pentafluorophenol (B44920) (PFP-OH) |

| Key Advantage | Widely used and documented | Greater efficiency and stability in aqueous media |

This table provides a generalized comparison based on established chemical principles in bioconjugation. researchgate.netthieme-connect.com

Enzyme Inhibition Studies of Related Compounds

While specific enzyme inhibition data for this compound is not widely published, studies on structurally related compounds provide insight into its potential pharmacological relevance. The introduction of fluorine into molecules can significantly impact their ability to inhibit enzymes. nih.gov

Phenoxyacetamide derivatives, which share a core structure with this compound, have been identified as inhibitors of the Type III Secretion System (T3SS) in the pathogenic bacterium Pseudomonas aeruginosa. nih.gov In these studies, the substituents on the phenoxy ring were found to be critical for activity. Any alteration to a 2,4-dichlorophenoxy functionality, including replacing the chloro groups with fluoro groups, resulted in a significant reduction in potency, highlighting the sensitivity of the enzyme target to the electronic and steric properties of the phenyl ring. nih.gov

Furthermore, fluorinated compounds are often designed as mechanism-based enzyme inhibitors. For example, 5-fluoro-dUMP is a well-known inhibitor of thymidylate synthase, an essential enzyme in DNA biosynthesis. nih.gov The presence of fluorine can stabilize certain conformations or participate directly in the inhibition mechanism. Given this precedent, the pentafluorophenoxy moiety could be incorporated into inhibitor designs to modulate target affinity and specificity for enzymes such as proteases, kinases, or esterases like acetylcholinesterase (AChE). nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Research Contexts

The pharmacokinetic and pharmacodynamic properties of a compound are crucial for its development as a research tool or therapeutic agent. For this compound, these considerations are largely inferred from studies on related fluorinated and phenoxyacetate-containing molecules.

Metabolic Pathways and Metabolite Identification (from related compounds)

The metabolism of fluorinated pharmaceuticals is a subject of intense study. nih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often imparts metabolic stability to the molecule. nih.gov However, fluorinated compounds are not metabolically inert. nih.gov

For a compound like this compound, metabolic transformation would likely proceed via two primary pathways:

Ester Hydrolysis: The ethyl ester bond is susceptible to hydrolysis by esterase enzymes in the plasma and liver, which would yield ethanol (B145695) and (pentafluorophenoxy)acetic acid.

Metabolism of the Aromatic Ring: The pentafluorophenyl ring is generally resistant to oxidation by cytochrome P450 (CYP450) enzymes, which is a common metabolic pathway for non-fluorinated aromatic rings. This resistance can lead to a longer half-life. However, in some cases, metabolism can still occur, potentially leading to defluorination. nih.govnih.gov The resulting metabolites, such as fluorinated phenols, could then undergo Phase II conjugation reactions, like glucuronidation, to facilitate excretion. nih.gov